molecular formula C13H10OS B187754 S-phenyl benzenecarbothioate CAS No. 884-09-3

S-phenyl benzenecarbothioate

Cat. No.: B187754
CAS No.: 884-09-3
M. Wt: 214.28 g/mol
InChI Key: VCQYDZJGTXAFRL-UHFFFAOYSA-N
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Description

S-phenyl benzenecarbothioate: is an organic compound with the molecular formula C₁₃H₁₀OS. It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group and an aromatic ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various chemical processes and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carboxylic Acids and Thiols: One common method for preparing S-phenyl benzenecarbothioate involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).

    Mixed Anhydrides: Another efficient method involves the use of mixed anhydrides and active titanium (IV) salts.

Industrial Production Methods: Industrial production of this compound often utilizes large-scale coupling reactions with optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-phenyl benzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and aryl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Alkylated or arylated thioesters.

Scientific Research Applications

Chemistry: S-phenyl benzenecarbothioate is used as an intermediate in organic synthesis, particularly in the preparation of other thioesters and sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It serves as a model compound for investigating the role of thioesters in metabolic pathways and enzyme kinetics.

Medicine: This compound has potential applications in medicinal chemistry, where it is explored for its ability to interact with biological targets. It is used in the design and synthesis of novel therapeutic agents, particularly those targeting enzymes and proteins involved in disease processes.

Industry: this compound is utilized in the production of specialty chemicals, including photoinitiators for ultraviolet curing applications. It is also employed in the manufacture of polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of S-phenyl benzenecarbothioate involves its interaction with nucleophiles and electrophiles through its thioester functional group. The sulfur atom in the thioester can act as a nucleophile, participating in various substitution and addition reactions. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

  • S-phenyl thiobenzoate
  • Phenyl (phenylsulfanyl)methanone
  • Thiobenzoic acid S-phenyl ester

Uniqueness: S-phenyl benzenecarbothioate is unique due to its specific combination of a phenyl group and a thioester functional group. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, allowing for versatile use in chemical reactions and processes .

Properties

IUPAC Name

S-phenyl benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQYDZJGTXAFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237015
Record name Benzoic acid, thio-, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-09-3
Record name Benzenecarbothioic acid, S-phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, thio-, S-phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, thio-, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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